5-Butoxy-2-chlorobenzoic acid
Description
2-Chlorobenzoic acid derivatives with substituents at the 5-position are critical intermediates in organic synthesis, pharmaceuticals, and material science.
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
5-butoxy-2-chlorobenzoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
InChI Key |
QEZCIJXSIWYQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Structural and Physicochemical Properties
Molecular and Structural Features
The substituent at the 5-position significantly alters molecular weight, polarity, and steric effects. Below is a comparative table of key parameters:
Key Observations:
- Size and Steric Effects : The Boc group (271.70 g/mol) and chlorobenzyloxy group (295.13 g/mol) introduce significant bulk compared to bromine (235.46 g/mol). This impacts crystal packing and reactivity .
- Electronic Effects : Bromine’s electron-withdrawing nature may reduce the acidity of the carboxylic acid group compared to electron-donating groups like alkoxy derivatives .
- Lipophilicity : Alkoxy (e.g., Boc) and aryloxy (e.g., chlorobenzyloxy) groups enhance lipophilicity, which is critical for membrane permeability in drug design .
Inferred Properties of 5-Butoxy-2-Chlorobenzoic Acid
While direct data on This compound is unavailable, comparisons with analogs suggest:
- Molecular Weight : Estimated ~240–250 g/mol (similar to Boc derivative but with a simpler butoxy chain).
- Reactivity : The ether-linked butoxy group may stabilize the molecule against hydrolysis compared to ester-linked Boc derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Butoxy-2-chlorobenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Start with a nucleophilic substitution or esterification of 2-chlorobenzoic acid derivatives. For example, introduce the butoxy group via alkylation using 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress using TLC ( ) and optimize temperature (80–100°C) and solvent polarity to minimize side products. Purify via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC ( ) and melting point analysis ().
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Assign peaks using ¹H and ¹³C NMR to confirm substituent positions. Compare chemical shifts with analogous compounds (e.g., 5-Fluoro-2-hydroxybenzoic acid in ).
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹). Reference IR libraries ( ) for validation.
- Mass Spectrometry : Use ESI-MS or GC-MS to confirm molecular weight and fragmentation patterns ( ).
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Grow single crystals via slow evaporation in a solvent like ethanol or DCM. Collect diffraction data using a synchrotron or in-house diffractometer. Refine the structure using SHELXL ( ) to determine bond lengths, angles, and torsional conformation. Compare with computational models (e.g., DFT-optimized geometries) to validate accuracy ( ).
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this compound in different solvents?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compute solvation energies and HOMO-LUMO gaps. Use software like Gaussian or ORCA to model solvent effects (PCM or SMD). Compare with experimental solubility data (e.g., in ethanol vs. DMSO) ( ). Validate predictions using kinetic studies (e.g., hydrolysis rates under acidic/basic conditions).
Q. What strategies resolve contradictions in pharmacological activity data for this compound derivatives?
- Methodological Answer :
- Binding Assays : Test receptor affinity (e.g., dopamine D2 or serotonin 5-HT3 receptors) using radioligand displacement assays ( ). Use Schild analysis to determine antagonist potency (pA₂ values).
- Data Normalization : Account for batch-to-batch variability in compound purity (validate via HPLC, ) and cell line differences (e.g., HEK293 vs. CHO cells).
- Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., 4-amino-5-chloro-2-methoxybenzoic acid derivatives in ) to identify structure-activity trends.
Q. How do steric and electronic effects influence the regioselectivity of this compound in coupling reactions?
- Methodological Answer :
- Steric Maps : Generate steric hindrance maps using molecular modeling tools (e.g., Molecular Operating Environment).
- Electrophilicity : Calculate Fukui indices to predict reactive sites for Suzuki-Miyaura or Ullmann couplings.
- Experimental Validation : Synthesize derivatives (e.g., replace butoxy with methoxy) and compare reaction outcomes via LC-MS ( ).
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound?
- Methodological Answer :
- Purity Check : Reanalyze samples via DSC or capillary melting point apparatus. Compare with literature values (e.g., 209–213°C for 2-amino-5-chlorobenzoic acid in ).
- Polymorphism Screening : Recrystallize in multiple solvents (e.g., water, ethanol) to isolate different polymorphs. Characterize using PXRD ( ).
Methodological Tables
| Synthetic Route Comparison |
|---|
| Method |
| Alkylation with 1-bromobutane |
| Mitsunobu Reaction |
| Spectroscopic Data |
|---|
| Technique |
| ¹H NMR (CDCl₃) |
| IR (KBr) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
